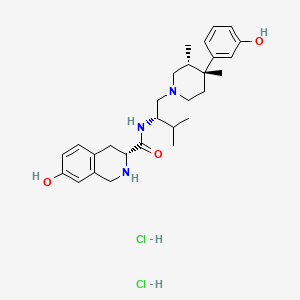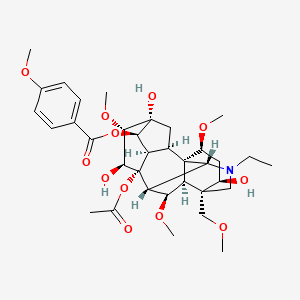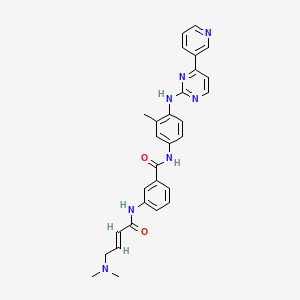
Jnk-IN-8
Übersicht
Beschreibung
Jnk-IN-8 is a specific inhibitor of JNK1/2/3 . It is a potent, selective, and irreversible inhibitor that inhibits the phosphorylation of c-Jun . Jnk-IN-8 forms covalent bonds with a conserved cysteine residue . Emerging studies have demonstrated that Jnk-IN-8 regulates traumatic brain injury through controlling neuronal apoptosis and inflammation .
Molecular Structure Analysis
Jnk-IN-8 has a complex molecular structure. Its molecular formula is C29H29N7O2 and its molecular weight is 507.6 g/mol . The exact molecular structure can be found in various chemical databases .
Chemical Reactions Analysis
Jnk-IN-8 forms covalent bonds with a conserved cysteine residue of JNK 1/2/3, resulting in a conformational change of the activation loop that blocks the substrate binding, thereby inhibiting the activity of JNK 1/2/3 .
Physical And Chemical Properties Analysis
Jnk-IN-8 has a molecular formula of C29H29N7O2 and a molecular weight of 507.6 g/mol . More detailed physical and chemical properties can be found in the safety data sheet .
Wissenschaftliche Forschungsanwendungen
Treatment of Acute Lung Injury
Jnk-IN-8 has been found to alleviate lipopolysaccharide-induced acute lung injury. It suppresses inflammation and oxidative stress regulated by JNK/NF‑κB signaling . Jnk-IN-8 attenuates myeloperoxidase activity, malondialdehyde and superoxide dismutase content, and improves the survival rate following lethal injection of lipopolysaccharide .
Suppression of Tumor Growth in Triple-Negative Breast Cancer
Jnk-IN-8 has been shown to suppress tumor growth in triple-negative breast cancer both in vitro and in vivo . It reduces colony formation, cell viability, and organoid growth in vitro and slows patient-derived xenograft and syngeneic tumor growth in vivo .
Activation of Lysosome Biogenesis and Autophagy
Jnk-IN-8 activates TFEB- and TFE3-mediated lysosome biogenesis and autophagy . This is accompanied by an upregulation of TFEB/TFE3 target genes associated with lysosome biogenesis and autophagy .
Inhibition of TFEB Phosphorylation
Jnk-IN-8 inhibits TFEB phosphorylation and induces nuclear translocation of unphosphorylated TFEB and TFE3 . This leads to the upregulation of lysosome biogenesis and/or autophagy markers .
Reduction of mTOR Phosphorylation
Jnk-IN-8 reduces phosphorylation of mTOR targets in a concentration-dependent manner . This is independent of JNK, as knockout of JNK1 and/or JNK2 had no impact on TFEB/TFE3 activation or mTOR inhibition by JNK-IN-8 .
Treatment of Colorectal Cancer
Jnk-IN-8 has been found to promote apoptosis and reduce clonogenic survival in human colorectal cancer organoids .
Wirkmechanismus
Target of Action
Jnk-IN-8 is an irreversible inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK1, JNK2, and JNK3 . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .
Mode of Action
Jnk-IN-8 inhibits JNK signaling by inhibiting the phosphorylation of the JNK substrate, c-Jun . This inhibition is highly specific to JNKs . The compound forms a covalent bond with a conserved cysteine residue in the activation loop of JNKs, leading to a conformational change that prevents substrate binding .
Biochemical Pathways
The JNK pathway is activated in response to various stimuli such as inflammation, oxidative stress, infection, osmotic stress, DNA damage, or cytoskeletal changes . Jnk-IN-8’s inhibition of JNK signaling affects these pathways and their downstream effects. For instance, Jnk-IN-8 has been shown to activate TFEB and TFE3, master regulators of lysosome biogenesis and autophagy, via mTOR inhibition independently of JNK .
Result of Action
Jnk-IN-8 has been shown to suppress tumor growth in various cancer types, such as triple-negative breast cancer (TNBC) and pancreatic ductal adenocarcinoma (PDAC), both in vitro and in vivo . It reduces colony formation, cell viability, and organoid growth in vitro and slows patient-derived xenograft and syngeneic tumor growth in vivo . Moreover, Jnk-IN-8 has been reported to induce lysosome biogenesis and autophagy by activating TFEB/TFE3 .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFCSAPFHAXMSF-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720937 | |
| Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jnk-IN-8 | |
CAS RN |
1410880-22-6 | |
| Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does JNK-IN-8 interact with its target, JNK?
A: JNK-IN-8 is an ATP-competitive inhibitor that forms a covalent bond with a conserved cysteine residue (Cys116) located within the ATP-binding pocket of JNK. [, , , , , , , , ] This irreversible binding distinguishes it from reversible JNK inhibitors like SP600125, which demonstrates lower selectivity for JNK. [, ]
Q2: What are the downstream consequences of JNK-IN-8-mediated JNK inhibition?
A2: JNK inhibition by JNK-IN-8 leads to various downstream effects depending on the cell type and context. These include:
- Reduced Cell Proliferation and Increased Apoptosis: Observed in various cancer cell lines, including triple-negative breast cancer (TNBC), osteosarcoma, and melanoma. [, , , , , , , , , , , , , , , , ]
- Activation of Lysosome Biogenesis and Autophagy: JNK-IN-8 induces lysosome biogenesis and autophagy in TNBC cells by inhibiting mTOR signaling and activating the transcription factors TFEB and TFE3. [, ]
- Suppression of Inflammation and Oxidative Stress: JNK-IN-8 reduces inflammatory cytokine production and oxidative stress in models of acute lung injury and ischemic stroke. [, ]
- Modulation of Immune Cell Infiltration: Treatment with JNK-IN-8 reduced tumor-infiltrating regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while increasing CD8+ T cell infiltration in a TNBC mouse model. [] This suggests potential for enhancing immune checkpoint inhibitor efficacy.
Q3: Does JNK-IN-8 inhibit all JNK isoforms equally?
A: While JNK-IN-8 can bind to all three JNK genes (JNK1, JNK2, and JNK3), studies suggest distinct roles for each isoform in certain cancers, implying potential benefit for isoform-selective inhibitors. [, ] For example, JNK1 appears crucial in UV-induced apoptosis in skin cancer, while JNK2 promotes melanoma cell proliferation and invasiveness. [, ]
Q4: What is the molecular formula and weight of JNK-IN-8?
A4: Unfortunately, the provided research abstracts do not disclose the molecular formula, weight, or spectroscopic data for JNK-IN-8.
Q5: What is known about the stability of JNK-IN-8 under various conditions?
A5: The research abstracts provide limited information regarding JNK-IN-8's stability under different conditions. Further research is necessary to determine its stability profile and develop appropriate formulation strategies for improved stability, solubility, and bioavailability.
Q6: What is known about the pharmacokinetics and pharmacodynamics of JNK-IN-8?
A: Although specific details regarding absorption, distribution, metabolism, and excretion (ADME) are limited within the provided research, JNK-IN-8 demonstrates in vivo efficacy in preclinical models. It significantly inhibited tumor growth in TNBC xenograft models [, ] and prolonged survival in mice with BCR-ABL-induced B-ALL when combined with dasatinib. [] It also alleviated lipopolysaccharide-induced acute lung injury and improved functional recovery in ischemic stroke models. [, ]
Q7: Are there any known resistance mechanisms to JNK-IN-8?
A: One study identified that bypass of JNK-IN-8-mediated JNK inhibition by expressing a JNK2 mutant (JNK2C116S) led to enhanced tumor growth in a melanoma model, suggesting a potential resistance mechanism. [] This highlights the need for understanding resistance mechanisms and exploring combination therapies.
Q8: Have any biomarkers been identified for predicting JNK-IN-8 efficacy or monitoring treatment response?
A: One study identified a JNK-active TNBC cluster associated with an immunosuppressive TME, suggesting that JNK pathway activation and associated biomarkers could predict response to JNK-targeted therapy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



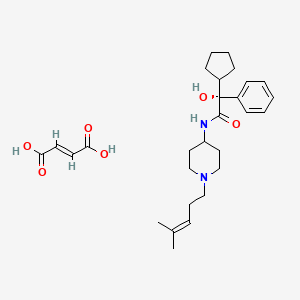

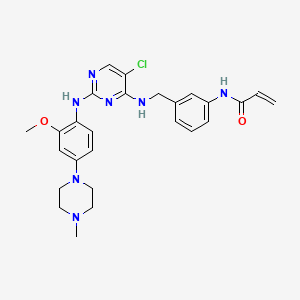
![(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide](/img/structure/B608171.png)

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)
